Ethyl 2-chloro-2-hydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-2-hydroxyheptanoate is an organic compound with the molecular formula C9H17ClO3 It is a derivative of heptanoic acid, featuring a chloro and hydroxy group on the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-hydroxyheptanoate typically involves the esterification of 2-chloro-2-hydroxyheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-hydroxyheptanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyheptanoic acid.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group, forming 2-chloroheptanoic acid.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom, resulting in the formation of ethyl 2-hydroxyheptanoate.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: 2-Hydroxyheptanoic acid.
Oxidation: 2-Chloroheptanoic acid.
Reduction: Ethyl 2-hydroxyheptanoate.
Scientific Research Applications
Ethyl 2-chloro-2-hydroxyheptanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biochemistry: It can be used to study enzyme-catalyzed reactions involving ester hydrolysis and substitution.
Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-hydroxyheptanoate involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, while the hydroxy group can participate in hydrogen bonding and nucleophilic attacks. These interactions can influence the compound’s reactivity and its role in biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-chloro-2-hydroxyheptanoate can be compared with similar compounds such as:
Ethyl 2-hydroxyheptanoate: Lacks the chloro group, making it less reactive in substitution reactions.
2-Chloro-2-hydroxyheptanoic acid: The acid form of the compound, which can undergo esterification to form this compound.
Ethyl 2-chloroheptanoate: Lacks the hydroxy group, making it less reactive in oxidation reactions.
The presence of both chloro and hydroxy groups in this compound makes it a versatile compound with unique reactivity compared to its analogs.
Properties
CAS No. |
93923-87-6 |
---|---|
Molecular Formula |
C9H17ClO3 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
ethyl 2-chloro-2-hydroxyheptanoate |
InChI |
InChI=1S/C9H17ClO3/c1-3-5-6-7-9(10,12)8(11)13-4-2/h12H,3-7H2,1-2H3 |
InChI Key |
OJTCNEPEFSANGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OCC)(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.